molecular formula C₁₅H₂₆O B109598 Isolongifolol CAS No. 469-27-2

Isolongifolol

Cat. No. B109598
CAS RN: 469-27-2
M. Wt: 222.37 g/mol
InChI Key: VZJHQHUOVIDRCF-BIGJJFBESA-N
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Description

Isolongifolol is a natural compound found in various plant species, including the leaves of the tea plant (Camellia sinensis). It has gained scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Scientific Research Applications

  • Synthesis of Novel Longifolane Derivatives : Isolongifolol has been utilized in the synthesis of novel longifolane derivatives. Oxidation with lead tetraacetate converts Isolongifolol to isolongifolanoxide, and further oxidation yields isolongifolanolide. These compounds have been studied for their structures and properties (Patnekar & Bhattcharyya, 1967).

  • Microbial Transformation and Butyrylcholinesterase Inhibitory Activity : Microbial transformation of (-)-isolongifolol using fungi like Fusarium lini and Aspergillus niger has been researched. This transformation leads to the production of metabolites like 10-oxoisolongifolol and 9alpha-hydroxyisolongifolol, which exhibit inhibitory activity against butyrylcholinesterase (Choudhary et al., 2005).

  • Biotransformation using Plant Pathogenic Fungus : Biotransformation of sesquiterpen alcohol, (-)-isolongifolol, using the plant pathogenic fungus Glomerella cingulata has been explored. This process results in the formation of hydroxy-isolongifolol derivatives (Miyazawa et al., 2010).

  • Neuroprotective Effects : Isolongifolene, a related compound, has been shown to have neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in cellular models. This research suggests potential therapeutic applications for neurodegenerative diseases (Balakrishnan et al., 2018).

  • Inhibition of UDP-Glucuronosyltransferase : Derivatives of isolongifolol have been studied for their ability to inhibit the human UDP-glucuronosyltransferase (UGT) 2B7. This research is significant for understanding the molecular interactions and designing inhibitors for UGT2B7 (Bichlmaier et al., 2007).

  • Anticancer Activities of Derivatives : Studies on pyrazole ring-containing isolongifolanone derivatives have shown anticancer activities. These derivatives exhibit anti-proliferative abilities and induce apoptosis in cancer cells, suggesting their potential as lead compounds for anticancer agents (Wang et al., 2021).

  • Insect Repellent Properties : Isolongifolenone, a compound related to isolongifolol, has been identified as an effective repellent for blood-feeding arthropods like mosquitoes and ticks, showing greater effectiveness than DEET in laboratory bioassays (Zhang et al., 2009).

properties

CAS RN

469-27-2

Product Name

Isolongifolol

Molecular Formula

C₁₅H₂₆O

Molecular Weight

222.37 g/mol

IUPAC Name

[(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

InChI

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1

InChI Key

VZJHQHUOVIDRCF-BIGJJFBESA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C

SMILES

CC1(CCCC2(C3C1C(C2CO)CC3)C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2CO)CC3)C)C

synonyms

(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol;  Longifolyl Alcohol;  Hydroxyjunipene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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